molecular formula C11H13NO2 B13526234 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol

Cat. No.: B13526234
M. Wt: 191.23 g/mol
InChI Key: QKHZHBZGPDGOAG-UHFFFAOYSA-N
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Description

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is a chemical compound belonging to the oxazoline family. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group attached to the oxazoline ring, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol can be synthesized through the cyclodehydration of β-hydroxy amides. One common method involves the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents. The reaction is typically carried out at room temperature, resulting in the formation of oxazolines with high stereospecificity .

Industrial Production Methods: In industrial settings, the synthesis of oxazolines can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products Formed:

    Oxidation: Formation of oxazoles.

    Reduction: Formation of reduced oxazoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Phenyl-4,5-dihydro-1,3-oxazole
  • 4,5-Dihydro-1,3-oxazoles
  • 4,5-Dihydro-1,3-oxazines

Comparison: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethanol

InChI

InChI=1S/C11H13NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-6,8,11,13H,7H2,1H3

InChI Key

QKHZHBZGPDGOAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(=NO1)C2=CC=CC=C2)O

Origin of Product

United States

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